3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride

Sulfonyl chloride building blocks Molecular weight differentiation Lipophilicity modulation

This 1,3,4-substituted sulfonyl chloride provides a unique electronic and steric environment unattainable with generic analogs. The ortho-chloro/methylsulfanyl motif precisely tunes electrophilic reactivity, while the methylsulfanyl group serves as a latent oxidation site for post-sulfonylation diversification to sulfoxide or sulfone. Essential for building sulfonamide libraries, agrochemical intermediates, and regiochemically defined heterocyclic frameworks. Choose this building block for superior regiochemical control, predictable reactivity, and synthetic flexibility not available from positional isomers or unsubstituted versions.

Molecular Formula C7H6Cl2O2S2
Molecular Weight 257.2 g/mol
CAS No. 1539719-37-3
Cat. No. B1430332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride
CAS1539719-37-3
Molecular FormulaC7H6Cl2O2S2
Molecular Weight257.2 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H6Cl2O2S2/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3
InChIKeyPCZBNKRNIIFPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride (CAS 1539719-37-3) Procurement Specification and Chemical Profile


3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride (CAS 1539719-37-3) is a trisubstituted aromatic sulfonyl chloride with the molecular formula C₇H₆Cl₂O₂S₂ and a molecular weight of 257.2 g/mol . It belongs to the class of sulfonyl chlorides and features a chlorine atom at the 3-position, a methylsulfanyl group at the 4-position, and a sulfonyl chloride group at the 1-position of the benzene ring . Commercially available at ≥95% purity , this compound is classified as a versatile building block for the construction of sulfur-containing molecular frameworks, particularly sulfonamides and sulfonate esters, through nucleophilic substitution at the sulfonyl chloride moiety .

Why Generic Substitution of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride Fails in Regioselective and Redox-Sensitive Syntheses


Generic substitution of 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride with unsubstituted or differently substituted analogs fails because the specific 1,3,4-substitution pattern—chlorine at C3, methylsulfanyl at C4, and sulfonyl chloride at C1—creates a unique electronic and steric environment that cannot be replicated by in-class alternatives . The ortho-positioning of the electron-withdrawing chlorine relative to the methylsulfanyl group modulates the reactivity of the sulfonyl chloride electrophilic center through inductive effects, while the methylsulfanyl moiety itself serves as a latent oxidation handle that can be selectively converted to sulfoxide or sulfone functionalities post-sulfonylation . The sulfonyl fluoride analog (CAS 2137640-08-3), while structurally related, exhibits fundamentally different hydrolytic stability and electrophilicity profiles that preclude its use in applications requiring the balance of reactivity and shelf stability characteristic of sulfonyl chlorides . Furthermore, positional isomers such as 2-chloro-5-(methylsulfanyl)methylbenzene-1-sulfonyl chloride produce distinct regioisomeric outputs in downstream coupling reactions, making simple interchange without re-optimization of reaction conditions impracticable .

Quantitative Differential Evidence for 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride Versus Structural Analogs


Molecular Weight Differentiation: 257.2 g/mol Versus 222.7 g/mol for Non-Chlorinated 4-(Methylsulfanyl)benzenesulfonyl chloride

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride possesses a molecular weight of 257.2 g/mol and molecular formula C₇H₆Cl₂O₂S₂, representing a 34.5 g/mol increase (15.5% higher mass) compared to the non-chlorinated analog 4-(methylsulfanyl)benzenesulfonyl chloride (CAS 1129-25-5) which has a molecular weight of 222.7 g/mol and formula C₇H₇ClO₂S₂ . This mass difference corresponds precisely to the replacement of a hydrogen atom with a chlorine atom at the 3-position .

Sulfonyl chloride building blocks Molecular weight differentiation Lipophilicity modulation

Regioisomeric Differentiation: 3-Chloro-4-(methylsulfanyl) Versus 4-Chloro-3-(methylsulfanyl) Substitution Pattern

The target compound features a 3-chloro-4-(methylsulfanyl) substitution pattern, which is regioisomeric to 4-chloro-3-methylsulfanyl-benzenesulfonyl chloride (CAS 952714-46-4) [1]. Both compounds share identical molecular formula C₇H₆Cl₂O₂S₂ and molecular weight 257.2 g/mol, yet differ fundamentally in the relative positioning of the chloro and methylsulfanyl substituents . In the target compound, the chlorine is positioned ortho to the sulfonyl chloride group, whereas in the comparator, the chlorine is para to the sulfonyl chloride and the methylsulfanyl group occupies the meta position . This regioisomeric difference is known to affect the solvolytic reactivity of arenesulfonyl chlorides through differential ortho-electronic effects [2].

Regioisomerism Sulfonyl chloride reactivity Ortho-substituent effects

Reactive Functionality Comparison: Sulfonyl Chloride Versus Sulfonyl Fluoride Electrophilicity and Hydrolytic Stability

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride contains a sulfonyl chloride group (-SO₂Cl) that is highly reactive toward nucleophilic substitution, enabling efficient synthesis of sulfonamides and sulfonate esters under mild conditions . In contrast, the sulfonyl fluoride analog 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl fluoride (CAS 2137640-08-3) exhibits significantly different reactivity characteristics . As established in the broader chemical literature, sulfonyl fluorides are substantially more hydrolytically stable than sulfonyl chlorides but require more forcing conditions or activating agents for nucleophilic displacement [1]. This fundamental difference in electrophilicity and stability profiles renders the chloride derivative the preferred electrophile for applications requiring rapid, high-yielding sulfonylation at ambient or near-ambient temperatures .

Electrophilic reactivity Hydrolytic stability Sulfonyl halides

Oxidation State Versatility: Methylsulfanyl Group as Latent Sulfoxide/Sulfone Precursor

The methylsulfanyl (-SCH₃) group in 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride represents a thioether oxidation state (sulfur oxidation state -2) that can be selectively oxidized to the corresponding sulfoxide (-SOCH₃, oxidation state 0) or sulfone (-SO₂CH₃, oxidation state +2) using standard oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . This contrasts with analogs where the sulfur is already at the sulfonyl oxidation state (e.g., compounds containing -SO₂CH₃ groups), which lack this tunability [1]. The ability to control the oxidation state of the sulfur atom post-sulfonylation provides a strategic advantage for modulating physicochemical properties (lipophilicity, hydrogen-bonding capacity) and biological activity of downstream products without altering the core substitution pattern .

Oxidation state modulation Sulfur chemistry Prodrug design

Procurement-Guided Application Scenarios for 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride


Medicinal Chemistry: Synthesis of 3-Chloro-4-(methylsulfanyl)benzenesulfonamide Libraries for Antibacterial Screening

This compound serves as a direct precursor to 3-chloro-4-(methylsulfanyl)benzene-1-sulfonamide (CAS 1876483-73-6), a sulfonamide derivative belonging to a class of compounds known for antibacterial properties through inhibition of bacterial folic acid synthesis . The sulfonyl chloride group reacts efficiently with primary and secondary amines to generate structurally diverse sulfonamide libraries, enabling high-throughput screening against Gram-positive and Gram-negative bacterial strains [1]. The presence of the 3-chloro substituent may influence binding interactions with biological targets compared to non-halogenated analogs, as suggested by structure-activity studies on related N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides that demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species [2].

Agrochemical Intermediate: Sulfonamide and Sulfonate Ester Derivatives for Herbicide and Pesticide Development

The compound functions as a versatile intermediate for the construction of sulfonamide- and sulfonate-based agrochemicals . Its sulfonyl chloride moiety enables conjugation with amine- or alcohol-containing scaffolds to generate herbicidal sulfonylurea derivatives or pesticidal sulfonamides [1]. The methylsulfanyl group provides an additional site for oxidative diversification to sulfoxide or sulfone, enabling fine-tuning of physicochemical properties such as lipophilicity and metabolic stability that are critical for optimizing foliar uptake and environmental persistence profiles in crop protection applications [2].

Organic Synthesis: Regioselective Construction of Heterocyclic Frameworks via Sulfonylation-Cyclization Cascades

The 1,3,4-substitution pattern of this compound provides a regiochemically defined electrophilic center for sulfonylation reactions that can be integrated into cascade sequences for heterocycle construction . The ortho-relationship between the chlorine and sulfonyl chloride groups introduces steric and electronic constraints that influence the regioselectivity of subsequent cyclization steps, distinguishing it from para-substituted analogs [1]. This positional specificity is particularly valuable when synthesizing sulfonamide-fused heterocycles where the orientation of the sulfonamide linkage relative to the heterocyclic ring determines biological or materials properties [2].

Chemical Biology: Sulfonyl Fluoride Probe Synthesis via Halide Exchange for Activity-Based Protein Profiling

While this compound is a sulfonyl chloride, it can serve as a precursor to the corresponding sulfonyl fluoride (CAS 2137640-08-3) through halide exchange, enabling access to both electrophile classes from a single building block scaffold . Sulfonyl fluorides have gained prominence as privileged warheads in activity-based protein profiling and covalent inhibitor design due to their balanced reactivity profile—sufficient electrophilicity for target engagement combined with resistance to off-target hydrolysis [1]. The ability to generate either the chloride (for rapid sulfonylation) or fluoride (for covalent probe development) from the same core structure provides strategic synthetic flexibility in chemical biology workflows [2].

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